4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
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Overview
Description
4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a chemical compound that features a boronic acid ester group, a nitro group, and a fluoro substituent on a benzoic acid core
Scientific Research Applications
4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves a multi-step process. . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium acetate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Coupling Reactions: The boronic acid ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Coupling: Palladium acetate, potassium carbonate, and a suitable aryl halide in a solvent like toluene.
Major Products
Substitution: Various substituted benzoic acids.
Reduction: 4-Fluoro-3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.
Coupling: Biaryl compounds.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The boronic acid ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-nitrobenzoic acid: Lacks the boronic acid ester group.
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: Lacks the nitro group.
4-Fluoro-3-amino-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: The nitro group is reduced to an amine.
Uniqueness
4-Fluoro-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to the presence of both a nitro group and a boronic acid ester group on the same aromatic ring
Properties
IUPAC Name |
4-fluoro-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BFNO6/c1-12(2)13(3,4)22-14(21-12)8-5-7(11(17)18)6-9(10(8)15)16(19)20/h5-6H,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAJGXSZZZHGPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BFNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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